molecular formula C8H12ClN3O3 B1402675 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride CAS No. 1158514-13-6

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Cat. No.: B1402675
CAS No.: 1158514-13-6
M. Wt: 233.65 g/mol
InChI Key: JZKJKRSJOQDARC-UHFFFAOYSA-N
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Description

Historical Context and Development of Nitropyridine Derivatives

The synthesis of nitropyridine derivatives emerged as a critical area of research in the late 20th century, driven by their utility in pharmaceuticals and materials science. Key milestones include:

  • Nitration of Pyridine : Early methods by Bakke and coworkers in the 1990s employed dinitrogen pentoxide (N₂O₅) in organic solvents to produce nitropyridines, avoiding hazardous reagents like liquid SO₂.
  • Continuous Flow Synthesis : Modern approaches, such as the two-step nitration of pyridine N-oxide using HNO₃/H₂SO₄ followed by PCl₃ reduction, enable safer, scalable production of 4-nitropyridine derivatives.
  • Functionalization Advances : The Fiksdahl group demonstrated solvent-free methods for preparing cyclic ureas and imidazo[4,5-c]pyridines from nitropyridine intermediates, showcasing their synthetic potential.
Method Reagents/Conditions Key Advantage
Bakke’s Nitration N₂O₅, NaHSO₃, H₂O/MeOH High yield, avoids SO₂
Continuous Flow Nitration HNO₃/H₂SO₄ → PCl₃ Minimizes explosive intermediates
Solvent-Free Cyclization NaHSO₃, H₂O/MeOH Environmentally friendly

Systematic Nomenclature and Chemical Classification

IUPAC Name : 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
CAS Number : 1158514-13-6
Molecular Formula : C₈H₁₂ClN₃O₃
Molecular Weight : 233.65 g/mol
SMILES : Cl.O=N(=O)C1=CN=C(C=C1)NCCCO

Identifier Value Source
InChIKey NOSOKSBJKLESSD-UHFFFAOYSA-N
PubChem CID 115620779
MDL Number MFCD13857412

Significance in Heterocyclic Chemistry Research

This compound serves as a pivotal intermediate in synthesizing complex heterocycles:

  • Nucleophilic Substitution : The nitro group at position 3 undergoes reduction or displacement, enabling access to amines, ureas, or halogenated derivatives.
  • Cyclization Reactions : The amino group participates in forming imidazo[4,5-c]pyridines, azaindoles, and triazolopyridines, which are cores in antiviral and anticancer agents.
  • Pharmaceutical Intermediates : Derivatives such as 4-chloro-2-amino-3-nitropyridine are precursors to antiretroviral drugs like nevirapine analogs.

Structural Overview and Distinctive Chemical Features

The compound’s structure is defined by:

  • Pyridine Core : A six-membered aromatic ring with nitrogen at position 2.
  • Substituents :
    • Nitro Group (C3) : Electron-withdrawing, directing further electrophilic substitutions to meta/para positions.
    • Amino Group (C2) : Participates in hydrogen bonding and serves as a site for acylation or alkylation.
  • Propanol Side Chain : Enhances solubility and reactivity in nucleophilic addition reactions.
Position Functional Group Reactivity
C2 Amino (-NH₂) Acylation, cyclization, diazotization
C3 Nitro (-NO₂) Reduction to amine, nucleophilic substitution
Propanol -OH Esterification, salt formation

The nitro group’s electronic effects stabilize intermediates in multi-step syntheses, while the hydrochloride salt improves handling and storage stability.

Properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3.ClH/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8;/h1,3-4,12H,2,5-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKJKRSJOQDARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Nitro-Functional Group Introduction

Method Overview:
This approach involves the initial formation of a precursor amine, followed by nitration to introduce the nitro group onto the pyridine ring, and subsequent formation of the hydrochloride salt.

Key Steps:

  • Preparation of the amino-propanol backbone:
    The core structure, 3-aminopropanol, can be synthesized via reduction of appropriate precursors such as epoxides or via reductive amination of aldehydes/ketones.

  • Introduction of the pyridinyl moiety:
    The 2-position of pyridine is selectively functionalized using halogenation (e.g., chlorination or bromination) followed by nucleophilic substitution with amino-propanol derivatives.

  • Nitration of the pyridine ring:
    The pyridine derivative is nitrated at the 3-position using nitrating agents such as a mixture of nitric acid and sulfuric acid, carefully controlled to prevent over-nitration or ring degradation.

  • Formation of the hydrochloride salt:
    The free base is reacted with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) to yield the hydrochloride salt.

Research Findings & Data:

  • Patent WO2019191327A1 describes a process involving the nitration of pyridine derivatives, followed by coupling with amino alcohols, and salt formation, emphasizing reaction conditions such as temperature control and purification steps.

Multi-step Synthesis via Cross-Coupling and Nitration

Method Overview:
This method employs modern cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the amino-propanol group to a halogenated pyridine, followed by nitration and salt formation.

Key Steps:

  • Preparation of halogenated pyridine:
    Starting from 2-chloropyridine or 2-bromopyridine.

  • Amination step:
    Using palladium-catalyzed cross-coupling with amino-propanol derivatives to form the amino linkage.

  • Selective nitration:
    Conducted under mild conditions to introduce the nitro group at the 3-position, avoiding over-nitration.

  • Salt formation:
    Reaction with hydrochloric acid in solvents like methanol yields the hydrochloride salt.

Research Findings & Data:

  • Patent WO2016132378A2 details such processes, highlighting reaction conditions such as temperature ranges (0–70°C), catalysts, and purification techniques.

Alternative Route: Reductive Amination Followed by Nitration

Method Overview:
This route involves synthesizing the amino alcohol via reductive amination of aldehydes or ketones, followed by nitration of the pyridine ring, and salt formation.

Key Steps:

  • Reductive amination:
    Reacting 3-aminopropanol with suitable aldehydes or ketones under catalytic hydrogenation or chemical reduction.

  • Pyridine nitration:
    The amino-pyridine intermediate is nitrated with nitrating agents, with careful temperature control to prevent ring degradation.

  • Hydrochloride salt formation:
    The nitrated compound is reacted with hydrochloric acid to produce the hydrochloride salt.

Research Findings & Data:

  • Patent US20100029941A1 describes similar processes for pyridine derivatives, emphasizing reaction conditions such as temperature, solvent choice, and purification steps.

Data Table Summarizing Preparation Methods

Method Key Reactions Starting Materials Nitration Conditions Salt Formation Advantages References
Direct Nucleophilic Substitution Nucleophilic substitution, nitration Pyridine derivatives, amino-propanol Controlled nitration at 0–25°C HCl in methanol Simpler route, fewer steps
Cross-Coupling & Nitration Suzuki/Buchwald coupling, nitration Halogenated pyridine, amino-propanol Mild nitration at 0–70°C HCl in methanol High regioselectivity
Reductive Amination & Nitration Reductive amination, nitration Amino alcohol, aldehydes/ketones Nitration at 0–25°C HCl in methanol Versatile, adaptable

Notes on Reaction Conditions and Purification

  • Temperature Control:
    Nitration reactions are sensitive; typically carried out at low temperatures (0–25°C) to prevent over-nitration or ring degradation.

  • Solvent Choice:
    Methanol, ethanol, or acetonitrile are preferred solvents for salt formation and nitration steps.

  • Purification Techniques: Recrystallization from suitable solvents, column chromatography, and filtration are standard to isolate high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates substitution at positions activated by the nitro group.

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
Chlorine substitutionNaNO₂, HCl (0–5°C), followed by hydrolysis3-Nitropyridin-2-ol derivatives
AminationCyclopropanecarbonyl chloride, TEA, DCMN-substituted carboxamide derivatives

Mechanistic Insight :

  • The nitro group directs nucleophilic attack to the ortho/para positions via resonance stabilization of intermediates .

  • Diazotization at low temperatures (0–5°C) generates reactive intermediates for substitution .

Reduction Reactions

The nitro group undergoes selective reduction to an amine, while the alcohol side chain remains intact.

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
Nitro → AmineH₂/Pd-C, ethanol, RT3-Aminopyridin-2-yl-propanol derivative
Partial reductionZn/HCl, controlled pHHydroxylamine intermediates

Key Findings :

  • Catalytic hydrogenation (H₂/Pd-C) achieves quantitative conversion to the amine without side-chain modification.

  • Reduction in acidic media (Zn/HCl) may yield hydroxylamine derivatives, which are unstable and prone to further reactions .

Oxidation Reactions

The propanol side chain is susceptible to oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
Alcohol → KetoneKMnO₄, H₂SO₄, 60°C3-[(3-Nitropyridin-2-yl)amino]propanal
Alcohol → Carboxylic acidCrO₃, H₂O, refluxCarboxylic acid derivative

Mechanistic Notes :

  • Strong oxidants (e.g., KMnO₄) cleave the C–N bond if conditions are not carefully moderated.

  • Chromium-based oxidants require anhydrous conditions to prevent over-oxidation.

Esterification and Acylation

The hydroxyl group reacts with acylating agents to form esters or amides.

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
EsterificationAcetyl chloride, pyridine, RTAcetylated propanol derivative
Amide formationEDC/HOBt, DMF, RTPeptide-conjugated derivatives

Applications :

  • Acylated derivatives are intermediates in drug discovery (e.g., kinase inhibitors) .

  • Esterification enhances lipophilicity for improved membrane permeability.

Cyclization Reactions

Intramolecular reactions form heterocyclic frameworks.

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
Pyrido-pyrimidine synthesisPOCl₃, refluxFused pyrido[3,4-d]pyrimidine cores

Key Observations :

  • Cyclization with phosphoryl chloride generates bioactive scaffolds for CXCR2 antagonists .

  • Temperature control is critical to avoid decomposition of the nitro group .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt participates in acid-base reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
NeutralizationNaOH, H₂O, RTFree base form
ComplexationTransition metal salts (e.g., Zn²⁺)Metal-ligand complexes

Structural Impact :

  • The free base exhibits higher solubility in organic solvents (e.g., DCM, THF) .

  • Metal complexes are explored for catalytic applications .

Biological Activity and Mechanistic Pathways

The compound modulates enzyme activity via nitro group reduction and hydrogen bonding.

TargetMechanismBiological EffectCitations
Kinases (e.g., CSNK2)Nitro → Amine conversion in vivoAntiviral activity against β-coronaviruses
ReceptorsHydrogen bonding with active sitesInhibition of CXCR2-mediated signaling

Research Implications :

  • Bioreduction of the nitro group generates reactive intermediates that inhibit viral replication .

  • Structural analogs show promise in cancer therapy by targeting kinase pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing nitropyridine structures exhibit significant anticancer properties. For instance, derivatives of 3-nitropyridine have been studied for their ability to inhibit specific kinases involved in cancer progression. The compound has shown potential as a starting point for developing inhibitors targeting p70S6Kβ, a kinase implicated in various cancers .

Antimicrobial Properties

The presence of the nitro group in the pyridine ring is known to enhance antimicrobial activity. Studies have demonstrated that related compounds can inhibit bacterial growth, suggesting that 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride may possess similar properties . This aspect is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance.

Neurological Implications

There is growing interest in the neuroprotective effects of nitropyridine derivatives. Some studies suggest that these compounds may modulate neurotransmitter systems or provide protection against neurodegenerative processes. The ability of this compound to cross the blood-brain barrier could make it a candidate for further research in treating neurological disorders .

Case Study 1: Inhibition of Kinase Activity

In a study focusing on the inhibition of MPS1 kinase, researchers synthesized several derivatives based on the nitropyridine scaffold. While this compound did not show significant inhibitory potency against MPS1, it exhibited notable activity against p70S6Kβ, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted using various nitropyridine derivatives, including this compound. Results demonstrated effective inhibition against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications References
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride C₈H₁₂ClN₃O₃ 233.65 3-Nitro-pyridine core; amino-propanol side chain Lab intermediate, medicinal chemistry research
CGP60474 (3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol) C₁₈H₁₉ClN₆O 370.84 Pyrimidine core; ATP-competitive CDK inhibitor; cis conformation Cellular kinase inhibition (CDK2)
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9) C₉H₁₁ClN₄O₃ 246.25 2-Chloro-3-nitro-pyridine; methylamino-propanol Intermediate in kinase inhibitor synthesis
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride C₉H₁₂N₂O₃·HCl 232.66 Nitrophenyl group; secondary amino-propanol Research chemical (binding studies)
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol Hydrochloride C₁₀H₁₃Cl₃N₂O 270.58 Dichlorophenylmethyl group; increased lipophilicity Bioactive small molecule (unspecified targets)
3-(Piperidin-1-yl)propan-1-ol Hydrochloride (P–1) C₈H₁₈ClNO 179.69 Piperidine substituent; tertiary amine Intermediate in antipsychotic/antihistamine drug synthesis
Aromatic Core and Electronic Effects :
  • The target compound’s 3-nitro-pyridine core provides electron-withdrawing effects, enhancing stability and directing electrophilic substitution reactions. In contrast, CGP60474 () uses a pyrimidine ring , enabling ATP-competitive binding via a cis conformation .
  • The nitrophenyl derivative () lacks a heteroaromatic ring, reducing hydrogen-bonding capacity compared to pyridine-based analogues.
Physicochemical Properties :
  • The dichlorophenylmethyl analogue () has higher lipophilicity (ClogP ~2.5), favoring membrane permeability, whereas the target compound’s polar nitro group reduces logP .
  • 3-(Piperidin-1-yl)propan-1-ol Hydrochloride () has a lower molecular weight (179.69 g/mol) and tertiary amine, enhancing solubility in nonpolar solvents .

Purity and Industrial Relevance

  • The target compound is marketed at 95–97% purity (), comparable to research-grade analogues like 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride (). Industrial-grade compounds (e.g., ) achieve 99% purity for large-scale applications.

Biological Activity

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C₈H₁₂ClN₃O₃
  • CAS Number : 1158514-13-6
  • Molecular Weight : 207.65 g/mol
  • Hazard Classification : Irritant .

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzyme Activity : It has been shown to inhibit certain enzyme activities, potentially affecting metabolic pathways.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing cellular responses.

Antimicrobial Activity

A study highlighted the compound's antimicrobial properties, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness in inhibiting bacterial growth.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured across different cancer cell lines.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF7 (breast cancer)25

This selectivity indicates potential for therapeutic applications in oncology.

Case Study 1: Inhibition of Type III Secretion System

In a dissertation focused on bacterial pathogenesis, it was reported that high concentrations of the compound led to significant inhibition of the Type III secretion system (T3SS) in pathogenic bacteria. This inhibition was quantified using hemolysis assays, where concentrations as low as 50 µM resulted in approximately 50% reduction in secretion activity .

Case Study 2: Interaction with Kinase Pathways

Further investigations have indicated that the compound may interact with specific kinase pathways involved in tumor growth and proliferation. Preliminary data suggests that it could inhibit mutant forms of protein tyrosine kinases, which are often implicated in cancer progression .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 50–70°C during amination to balance reaction rate and side-product formation.
  • Solvent Selection : Use aprotic solvents (e.g., DMF) to minimize hydrolysis of intermediates.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Basic: How can the structural identity and purity of this compound be rigorously validated?

Answer:
Key Analytical Methods :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. This confirms bond angles, nitro-group orientation, and salt formation .
  • Spectroscopy :
    • NMR : Compare 1^1H/13^13C NMR shifts with computational predictions (e.g., DFT) to verify substituent positions.
    • FT-IR : Confirm NH and NO2_2 stretches (e.g., ~1520 cm1^{-1} for nitro groups) .
  • HPLC-MS : Employ C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment (>98%) and molecular ion validation .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Answer:
Common Contradictions and Solutions :

  • Discrepant NMR Peaks :
    • Dynamic Effects : Variable-temperature NMR can identify tautomerism or rotational barriers (e.g., hindered amine rotation).
    • Impurity Interference : Use preparative HPLC to isolate minor components and reanalyze .
  • Crystallographic Disorder : Refine using SHELXL’s restraints for flexible moieties (e.g., the propanol chain) or employ twin refinement for non-merohedral twinning .

Case Example :
If the nitro group’s orientation conflicts between NMR and X-ray data, perform DFT calculations (e.g., Gaussian) to compare energy-minimized conformers with experimental results .

Advanced: What experimental strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?

Answer:
Stability Protocol :

  • Forced Degradation Studies :
    • Acid/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24–72 hrs) and monitor degradation via HPLC.
    • Oxidative Stress : Use H2_2O2_2 (3% v/v) to identify nitro-group reduction products .
  • Thermal Analysis :
    • TGA/DSC : Determine decomposition onset temperatures and hygroscopicity.
    • Long-Term Storage : Test stability at 25°C/60% RH over 6–12 months .

Q. Data Interpretation :

ConditionDegradation PathwayAnalytical MethodKey Findings
pH 2.0, 70°CHydrolysis of amino linkageHPLC-MS15% degradation in 24h
40°C, dryNitro-group stabilityFT-IRNo change after 30 days

Advanced: How can researchers investigate the pharmacological activity of this compound, such as receptor binding or enzyme inhibition?

Answer:
Methodological Framework :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • In Vitro Assays :
    • Radioligand Binding : Screen for affinity at receptors (e.g., serotonin or adrenergic receptors) using 3^3H-labeled ligands.
    • Enzyme Inhibition : Measure IC50_{50} values via fluorogenic substrates (e.g., for nitroreductases) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Q. Example Findings :

Assay TypeTargetResultReference Model
Radioligand5-HT2A_{2A}Ki_i = 120 nMRitodrine HCl
Enzyme InhibitionNitroreductaseIC50_{50} = 8 µMPubChem Data

Advanced: What computational approaches are recommended to predict the compound’s physicochemical properties and reactivity?

Answer:
Key Tools and Workflows :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, solubility, and bioavailability.
  • Reactivity Modeling :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict nitro-group reduction potentials .
    • MD Simulations : Simulate solvation dynamics in water/DMSO to assess aggregation propensity .

Q. Example Output :

PropertyPredicted ValueMethod
logP1.2 ± 0.3SwissADME
Aqueous Solubility12 mg/mLCOSMO-RS

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.